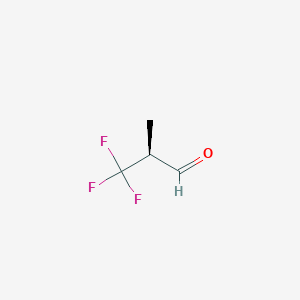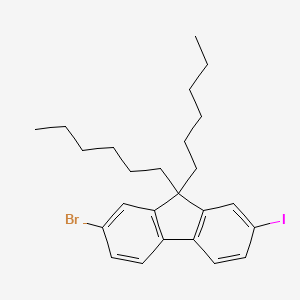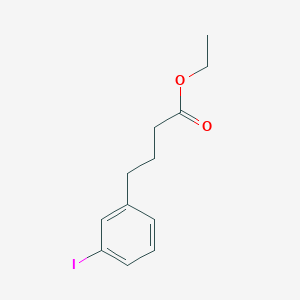
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate is an organic compound that features a cyclohexyl group, a nitrobenzene sulfonyl moiety, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate typically involves the esterification of 2-(4-nitrobenzene-1-sulfonyl)propanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Cyclohexyl 2-(4-aminobenzene-1-sulfonyl)propanoate.
Reduction: 2-(4-nitrobenzene-1-sulfonyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzene sulfonyl moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl 2-(4-aminobenzene-1-sulfonyl)propanoate: Similar structure but with an amino group instead of a nitro group.
Cyclohexyl 2-(4-methylbenzene-1-sulfonyl)propanoate: Similar structure but with a methyl group instead of a nitro group.
Cyclohexyl 2-(4-chlorobenzene-1-sulfonyl)propanoate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Cyclohexyl 2-(4-nitrobenzene-1-sulfonyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
364044-16-6 |
|---|---|
Molekularformel |
C15H19NO6S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
cyclohexyl 2-(4-nitrophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-11(15(17)22-13-5-3-2-4-6-13)23(20,21)14-9-7-12(8-10-14)16(18)19/h7-11,13H,2-6H2,1H3 |
InChI-Schlüssel |
JLFSNXWQQFRHLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)


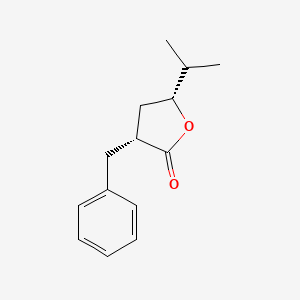
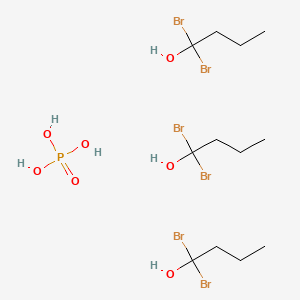

![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
